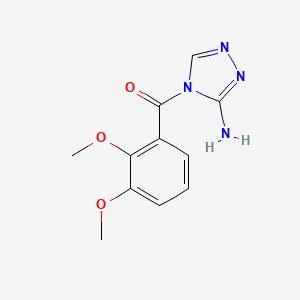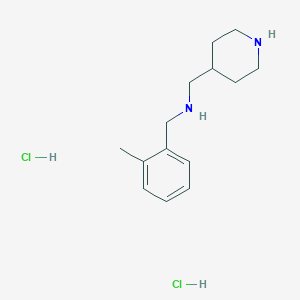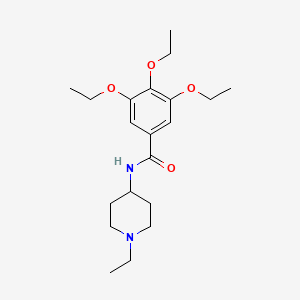![molecular formula C17H20N2O5S B4629674 1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B4629674.png)
1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine
Übersicht
Beschreibung
Piperazine derivatives, including those with methoxyphenyl and furoyl substitutions, are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The synthesis and characterization of such compounds contribute to the development of therapeutic agents targeting various diseases.
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, cyclization, and functionalization of the piperazine nucleus. For example, compounds similar to the one of interest have been synthesized through reactions involving different secondary amines treated with sulfonyl chlorides to obtain various substituted piperazine derivatives, which are then further modified to enhance their biological activity (Hussain et al., 2017)(Hussain et al., 2017).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the conformation and reactivity of these compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations are employed to elucidate their structures. Studies on related compounds have shown that the piperazine ring adopts specific conformations contributing to the compound's overall molecular architecture and its intermolecular interactions (Kumara et al., 2017)(Kumara et al., 2017).
Chemical Reactions and Properties
Piperazine derivatives participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, which allow for the introduction of various functional groups. These reactions are pivotal for the diversification of piperazine-based scaffolds and the enhancement of their biological properties.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure and substituents. These properties are essential for the compound's formulation and application in drug development.
Chemical Properties Analysis
The chemical properties, including reactivity towards different chemical reagents, stability under various conditions, and the propensity to undergo specific transformations, are critical for understanding the compound's behavior in biological systems. Studies on piperazine derivatives have explored their potential as therapeutic agents, indicating their significant enzyme inhibitory and antimicrobial activities (Abbasi et al., 2022)(Abbasi et al., 2022).
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives and Therapeutic Uses
Piperazine derivatives, including 1-[(4-methoxyphenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine, exhibit a wide range of therapeutic uses. Piperazine itself is a significant heterocycle in drug design, contributing to the development of drugs with various therapeutic applications such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications in the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules. This versatility underscores the importance of piperazine-based compounds in the discovery and development of new therapeutic agents for a multitude of diseases (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity
Specific analogues of piperazine have demonstrated significant anti-mycobacterial activity, including against Mycobacterium tuberculosis (MTB). These compounds have shown potential activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The structure-activity relationship (SAR) analysis of piperazine-based anti-TB molecules provides a foundation for the design and development of safer, selective, and cost-effective anti-mycobacterial agents. This highlights the role of piperazine as a critical building block in the development of new anti-TB therapeutics (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Carbonic Anhydrase Inhibitory Action
Piperazine derivatives have been identified for their carbonic anhydrase inhibitory action, contributing to the development of diuretics. These compounds inhibit carbonic anhydrase isoforms involved in various pathologies, including obesity, cancer, epilepsy, and hypertension. The therapeutic activity of these drugs can be enhanced when combined with other agents useful in managing cardiovascular diseases and obesity. This multifaceted approach to drug design underscores the complexity and potential of piperazine derivatives in addressing various health conditions (Carta & Supuran, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-13-3-8-16(24-13)17(20)18-9-11-19(12-10-18)25(21,22)15-6-4-14(23-2)5-7-15/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLPIVSWADFDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(5-methylfuran-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4629593.png)

![9-ethyl-3-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4629600.png)

![4-[(dimethylamino)sulfonyl]-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide](/img/structure/B4629615.png)

![methyl 1-[3-(4-methylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4629645.png)
![5-(4-fluorophenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4629664.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4629666.png)
![N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629671.png)

![N-(5-chloro-2-methoxyphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4629699.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-furamide](/img/structure/B4629702.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-ethoxyphenyl)-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4629703.png)